Fluorescent red 630 reactive
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Overview
Description
Fluorescent red 630 reactive is a compound known for its strong fluorescence properties. It is primarily used as an amino-reactive biolabel, which is excited by red lasers (He/Ne; 633 nm) and diode lasers (635-650 nm). The chromophore in this compound is a bridged hemicyanine, which contributes to its unique fluorescence characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fluorescent red 630 reactive involves the coupling of specific chemical groups to form the bridged hemicyanine structure. The reaction conditions typically include the use of solvents like dimethylformamide (DMF) and specific catalysts to facilitate the coupling reactions. The process requires precise control of temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The compound is then purified using techniques such as chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Fluorescent red 630 reactive undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its fluorescence properties.
Reduction: Reduction reactions can also alter the fluorescence characteristics of the compound.
Substitution: The amino-reactive groups in this compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives with altered fluorescence properties, while substitution reactions with amines result in the formation of labeled biomolecules .
Scientific Research Applications
Fluorescent red 630 reactive has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in labeling proteins, nucleic acids, and other biomolecules for fluorescence microscopy and flow cytometry.
Medicine: Utilized in diagnostic assays and imaging techniques to detect specific biomolecules and monitor biological processes.
Industry: Applied in the development of fluorescent dyes and markers for various industrial applications.
Mechanism of Action
The mechanism of action of Fluorescent red 630 reactive involves its interaction with amino groups in target molecules. The compound forms covalent bonds with these groups, resulting in the formation of fluorescent conjugates. The fluorescence properties of the compound are influenced by its environment, with increased fluorescence observed when bound to target molecules .
Comparison with Similar Compounds
Fluorescent red 630 reactive can be compared with other similar compounds, such as:
BODIPY dyes: Known for their high fluorescence quantum yields and stability.
Alexa Fluor dyes: Widely used for their bright fluorescence and photostability.
Cy dyes: Popular for their strong fluorescence and versatility in labeling applications.
This compound stands out due to its unique bridged hemicyanine structure, which provides distinct fluorescence properties and makes it suitable for specific applications .
Properties
Molecular Formula |
C40H49N3O8S |
---|---|
Molecular Weight |
731.9 g/mol |
IUPAC Name |
(2E)-2-[(E)-3-(2-tert-butyl-7-diethylazaniumylidenechromen-4-yl)prop-2-enylidene]-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C40H49N3O8S/c1-8-41(9-2)28-17-19-30-27(24-35(39(3,4)5)50-33(30)25-28)14-13-15-34-40(6,7)31-26-29(52(47,48)49)18-20-32(31)42(34)23-12-10-11-16-38(46)51-43-36(44)21-22-37(43)45/h13-15,17-20,24-26H,8-12,16,21-23H2,1-7H3 |
InChI Key |
PHHUECZJTSYKRH-UHFFFAOYSA-N |
Isomeric SMILES |
CC[N+](=C1C=CC2=C(C=C(OC2=C1)C(C)(C)C)/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CC |
Canonical SMILES |
CC[N+](=C1C=CC2=C(C=C(OC2=C1)C(C)(C)C)C=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CC |
Origin of Product |
United States |
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